molecular formula C17H18N2O3 B4164408 3-(acetylamino)-N-(4-methoxyphenyl)-4-methylbenzamide

3-(acetylamino)-N-(4-methoxyphenyl)-4-methylbenzamide

Cat. No. B4164408
M. Wt: 298.34 g/mol
InChI Key: FTNRRCMWCXYWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetylamino)-N-(4-methoxyphenyl)-4-methylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as "AMMB" and is a derivative of N-(4-methoxyphenyl)-4-methylbenzamide.

Mechanism of Action

The mechanism of action of AMMB is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, AMMB has been found to inhibit the activity of certain proteins that are involved in the growth and division of cancer cells.
Biochemical and Physiological Effects:
AMMB has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, which can reduce inflammation in the body. Additionally, AMMB has been found to inhibit the growth and division of cancer cells, which can slow down the progression of cancer. The compound has also been found to have anti-bacterial properties, which can help in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMMB in lab experiments is that it is easily synthesized and readily available. Additionally, the compound has been well-studied and its properties are well-understood. However, one of the limitations of using AMMB in lab experiments is that its mechanism of action is not fully understood. Additionally, the compound may have side effects that are not yet known, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of AMMB. One area of research could be the development of new anti-inflammatory drugs based on the properties of AMMB. Additionally, the compound could be studied for its potential use in the treatment of other inflammatory diseases such as osteoarthritis. Another area of research could be the development of new antibiotics based on the anti-bacterial properties of AMMB. Finally, the mechanism of action of AMMB could be further studied to gain a better understanding of how the compound works and how it could be used in the development of new drugs.
Conclusion:
In conclusion, 3-(acetylamino)-N-(4-methoxyphenyl)-4-methylbenzamide is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound is easily synthesized and readily available, making it a promising candidate for further research. However, its mechanism of action is not fully understood, and more research is needed to fully understand its potential uses.

Scientific Research Applications

AMMB has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. AMMB has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of breast cancer. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, AMMB has been found to have anti-bacterial properties and has been studied for its potential use in the development of new antibiotics.

properties

IUPAC Name

3-acetamido-N-(4-methoxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-4-5-13(10-16(11)18-12(2)20)17(21)19-14-6-8-15(22-3)9-7-14/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNRRCMWCXYWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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